molecular formula C16H22N6O2S B12265572 2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12265572
M. Wt: 362.5 g/mol
InChI Key: AYNOEDIUNWAHQO-UHFFFAOYSA-N
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Description

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperazine ring and a methanesulfonylpyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the methanesulfonylpyridine moiety. Common reagents used in these reactions include pyrimidine derivatives, piperazine, and methanesulfonyl chloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C16H22N6O2S

Molecular Weight

362.5 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C16H22N6O2S/c1-20(2)14-6-8-18-16(19-14)22-11-9-21(10-12-22)15-13(25(3,23)24)5-4-7-17-15/h4-8H,9-12H2,1-3H3

InChI Key

AYNOEDIUNWAHQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C

Origin of Product

United States

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